molecular formula C9H5Cl2NO2S B2562695 3-Chloroquinoline-5-sulfonyl chloride CAS No. 1956366-76-9

3-Chloroquinoline-5-sulfonyl chloride

Cat. No.: B2562695
CAS No.: 1956366-76-9
M. Wt: 262.1
InChI Key: JJAMZNOYZWZISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Strategic Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in chemical synthesis and drug discovery. youtube.comwikipedia.org This structural motif is prevalent in a vast array of natural products, most notably the anti-malarial alkaloid quinine, and synthetic compounds with wide-ranging biological activities. wikipedia.orgnih.gov Its importance stems from the ability of the quinoline ring system to interact with various biological targets, and its structure can be readily modified to fine-tune pharmacological properties. nih.gov

Quinoline derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory activities. nih.govnih.gov For instance, compounds incorporating the 7-chloroquinoline (B30040) core are well-established antimalarial agents. nih.gov The fusion of the benzene and pyridine rings creates a unique electronic environment that allows for diverse chemical modifications at various positions. Synthetic chemists utilize a range of named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, to construct the quinoline core from simpler precursors like anilines. wikipedia.org This synthetic accessibility, combined with its proven track record in pharmaceuticals, makes the quinoline scaffold a cornerstone of medicinal chemistry programs aimed at discovering novel therapeutic agents. nih.govnih.gov

The Role of Sulfonyl Chlorides as Key Synthetic Intermediates and Reagents

Sulfonyl chlorides (R-SO₂Cl) are a highly valuable class of organic compounds, primarily serving as pivotal intermediates in organic synthesis. magtech.com.cnquora.com Their utility is rooted in the high reactivity of the sulfonyl chloride group, which is an excellent electrophile. fiveable.me The sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion, which is a good leaving group. fiveable.me This reactivity makes them ideal precursors for the synthesis of a wide variety of sulfur-containing compounds.

The most prominent application of sulfonyl chlorides is in the preparation of sulfonamides through reaction with primary or secondary amines. fiveable.meresearchgate.net The sulfonamide functional group is a key pharmacophore found in numerous commercially available drugs, including antibacterial agents (sulfa drugs), diuretics, and anticonvulsants. nih.govresearchgate.net Beyond sulfonamide formation, sulfonyl chlorides react with alcohols to form sulfonate esters and with thiols to produce sulfones. fiveable.me They are also employed in the synthesis of dyes, pigments, and as activating agents in certain coupling reactions. quora.comguidechem.com The ease of their synthesis, often through the chlorosulfonation of aromatic compounds or oxidative chlorination of thiols, further enhances their status as indispensable reagents in the synthetic chemist's toolkit. magtech.com.cnorganic-chemistry.org

Positional Isomerism and Substituent Effects in Quinoline Sulfonyl Chloride Derivatives

The chemical properties and biological activity of quinoline derivatives are profoundly influenced by the nature and position of substituents on the bicyclic ring system. rsc.org Positional isomerism, which describes compounds with the same molecular formula but different arrangements of functional groups, is a critical consideration in the design of quinoline-based molecules. nih.gov In the case of quinoline sulfonyl chlorides, the specific location of the sulfonyl chloride group and any other substituents dictates the molecule's reactivity and electronic characteristics.

For 3-Chloroquinoline-5-sulfonyl chloride, the substituents are located on different rings of the quinoline scaffold. The chlorine atom at the 3-position is on the pyridine ring, while the sulfonyl chloride group at the 5-position resides on the benzene ring.

Substituent Effects : The chlorine atom is an electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution but can influence the acidity of nearby protons. The sulfonyl chloride group is also strongly electron-withdrawing, significantly deactivating the benzene ring. The interplay of these two groups modifies the electron density across the entire quinoline system.

Overview of Research Directions Involving this compound and Related Structures

Research involving this compound and its analogues is primarily focused on its application as a versatile building block in the synthesis of complex, biologically active molecules. While specific studies on this exact isomer are not extensively documented in public literature, the research directions can be inferred from the utility of related quinoline sulfonyl chlorides and chloroquinolines.

The principal application is in the synthesis of novel sulfonamide derivatives. chemimpex.com By reacting this compound with a diverse library of amines, researchers can generate a multitude of quinoline-5-sulfonamides. These new chemical entities are often screened for various pharmacological activities, including:

Anticancer Activity : Many quinoline and sulfonamide derivatives exhibit potent cytotoxic activity against various cancer cell lines. nih.govnih.gov The combination of the chloroquinoline moiety with the sulfonamide group is a strategy employed to develop new anticancer agents, potentially acting as enzyme inhibitors. nih.gov

Antimicrobial Agents : The quinoline core is present in many antibacterial and antimalarial drugs. wikipedia.org Synthesizing sulfonamide derivatives from this compound is a rational approach to discovering new antimicrobial compounds.

Enzyme Inhibitors : The sulfonamide group is known to bind to the active sites of various enzymes. For example, derivatives of isoquinoline-5-sulfonyl chloride are used to synthesize Rho kinase inhibitors. google.comhsppharma.com It is plausible that derivatives of this compound could be investigated as inhibitors for other classes of enzymes.

The compound also serves as an intermediate in multi-step syntheses, where the sulfonyl chloride is first converted to a stable sulfonamide, and subsequent reactions are performed on the chloro-substituted pyridine ring to build molecular complexity.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1956366-76-9 chemicalbook.com
Molecular Formula C₉H₅Cl₂NO₂S
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloroquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2NO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAMZNOYZWZISA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=N2)Cl)C(=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 3 Chloroquinoline 5 Sulfonyl Chloride and Analogous Quinoline Sulfonyl Chlorides

Direct Halosulfonation Protocols

Direct halosulfonation involves the introduction of a chlorosulfonyl group (–SO₂Cl) onto the quinoline (B57606) ring system using a strong sulfonating agent, most commonly chlorosulfonic acid. This electrophilic aromatic substitution reaction is a straightforward method for producing quinoline sulfonyl chlorides.

Chlorosulfonic Acid-Mediated Reactions on Quinoline Precursors

Chlorosulfonic acid (ClSO₃H) is a highly reactive and versatile reagent for the direct chlorosulfonation of a wide range of organic compounds, including heterocyclic systems like quinoline. pageplace.de The reaction proceeds via an electrophilic attack of the sulfonylating species, believed to be SO₂Cl⁺, on the electron-rich quinoline ring. stackexchange.com The position of sulfonation is dictated by the electronic properties of the quinoline ring and the presence of any directing groups on the precursor.

For instance, the synthesis of analogous quinoline-5-sulfonyl chlorides has been demonstrated using this method. In the preparation of 8-hydroxyquinoline-5-sulfonyl chloride, 8-hydroxyquinoline (B1678124) is treated with an excess of chlorosulfonic acid at low temperatures, followed by stirring at room temperature. nih.gov Similarly, 8-methoxyquinoline (B1362559) can be converted to 8-methoxyquinoline-5-sulfonyl chloride using an analogous sulfonation reaction. nih.gov

The general procedure involves the careful, dropwise addition of chlorosulfonic acid to the quinoline precursor, often in an ice bath to control the exothermic reaction. nih.gov The reaction mixture is then typically stirred for an extended period to ensure complete conversion. The molar ratio of chlorosulfonic acid to the quinoline substrate is a critical parameter, with an excess of the acid often being used to drive the reaction to completion. nih.govgoogle.com While specific literature detailing the direct chlorosulfonation of 3-chloroquinoline (B1630576) to yield 3-chloroquinoline-5-sulfonyl chloride is not abundant, the principles of electrophilic substitution suggest that the 5- and 8-positions are generally favored for substitution on the quinoline ring.

Table 1: Examples of Direct Chlorosulfonation of Quinoline Precursors

Precursor Reagent Key Conditions Product Reference
8-Hydroxyquinoline Chlorosulfonic Acid Ice bath, then room temp. for 24h 8-Hydroxyquinoline-5-sulfonyl chloride nih.gov
8-Methoxyquinoline Chlorosulfonic Acid Analogous to above 8-Methoxyquinoline-5-sulfonyl chloride nih.gov
Quinoline Chlorosulfonic Acid 100-160°C Quinoline-8-sulfonyl chloride google.com

Oxidative Chlorination of Sulfur-Containing Precursors

An alternative strategy for synthesizing quinoline sulfonyl chlorides involves the oxidation of quinoline derivatives that already contain a sulfur functional group at the desired position. This approach is particularly useful when the required sulfur-containing precursor is readily accessible.

Conversion of Thiols and Disulfides to Quinoline Sulfonyl Chlorides

Quinoline thiols (mercaptoquinolines) and their corresponding disulfides can be converted into quinoline sulfonyl chlorides through oxidative chlorination. This transformation requires a chlorinating agent and an oxidant. Various reagents have been developed for this purpose, offering mild and efficient conditions. lookchem.comresearchgate.net For example, 2,4-dichloro-5,5-dimethylhydantoin (DCDMH) has been identified as an effective reagent for the direct oxidative conversion of various thiols and disulfides to their corresponding sulfonyl chlorides in good to excellent yields. lookchem.com

The process generally involves treating the sulfur-containing substrate with the oxidative chlorinating agent in a suitable solvent system, such as aqueous acetonitrile (B52724). lookchem.com The reaction conditions are typically mild, making this method compatible with a range of functional groups. The stoichiometry of the oxidant is crucial; for instance, disulfide substrates generally require 2.5 equivalents of DCDMH for effective conversion. lookchem.com This method provides a practical route to aryl and heteroaryl sulfonyl chlorides from readily available sulfur compounds. lookchem.com

Table 2: Reagents for Oxidative Chlorination of Sulfur Precursors

Sulfur Precursor Reagent System Key Features Reference
Thiols, Disulfides DCDMH / aq. Acetonitrile Mild conditions, broad substrate scope lookchem.com
Thiols, Disulfides NCS / aq. Acetonitrile Efficient, good-to-excellent yields researchgate.net
Thiols, Disulfides TCCA / aq. Acetonitrile Simple, practical process researchgate.net
Thiols, Disulfides HNO₃/HCl/O₂ (Flow Reactor) Continuous flow, metal-free researchgate.net

Utilizing S-Alkyl Isothiourea Salts in Chlorosulfonation

A convenient and environmentally conscious method for preparing sulfonyl chlorides involves the use of S-alkyl isothiourea salts as precursors. organic-chemistry.org These salts are easily prepared from the reaction of an appropriate alkyl halide (e.g., a halo-quinoline derivative) with inexpensive thiourea. organic-chemistry.orgresearchgate.net The resulting S-alkyl isothiourea salt is then subjected to oxidative chlorosulfonation.

Reagents such as N-chlorosuccinimide (NCS) in the presence of HCl are effective for this transformation, yielding structurally diverse sulfonyl chlorides in good yields under mild conditions. organic-chemistry.orgorganic-chemistry.org This approach avoids the use of odorous thiols and harsh reagents like chlorine gas. organic-chemistry.org Other systems, such as sodium chlorite (B76162) (NaClO₂) or bleach, have also been employed for the oxidative chlorosulfonation of these salts, highlighting the versatility and worker-friendly nature of this methodology. organic-chemistry.org

Table 3: Oxidative Chlorosulfonation of S-Alkyl Isothiourea Salts

Oxidative System Advantages Reference
N-Chlorosuccinimide (NCS) / HCl Mild conditions, odorless precursors, scalable organic-chemistry.org
Sodium Chlorite (NaClO₂) / HCl Environmentally benign, high yields organic-chemistry.org
Bleach (NaOCl) / HCl Economical, simple, worker-friendly organic-chemistry.org

Diazotization and Chlorosulfonylation Approaches

The conversion of an amino group on the quinoline ring into a sulfonyl chloride function via a diazonium salt intermediate is a powerful and regioselective synthetic tool. This method, rooted in the principles of the Sandmeyer reaction, allows for the precise installation of the sulfonyl chloride group at the position formerly occupied by the amine. durham.ac.uk

Sandmeyer-Type Sulfonyl Chloride Synthesis from Aminoquinolines

The Sandmeyer reaction traditionally refers to the copper-catalyzed conversion of an aryl diazonium salt to an aryl halide or pseudohalide. wikipedia.org A modification of this reaction, first reported by Meerwein, allows for the synthesis of aryl sulfonyl chlorides. durham.ac.uk This process involves the reaction of a diazonium salt with sulfur dioxide in the presence of a copper catalyst, typically copper(I) or copper(II) chloride. durham.ac.ukgoogle.com

The synthesis begins with the diazotization of an aminoquinoline precursor (e.g., 5-amino-3-chloroquinoline) using sodium nitrite (B80452) in a strong acid like hydrochloric acid at low temperatures (0–10 °C) to form the corresponding diazonium salt. google.com This intermediate is then immediately reacted with sulfur dioxide, often dissolved in a solvent like acetic acid, in the presence of a copper catalyst. durham.ac.ukgoogle.com This sequence results in the formation of the desired quinoline sulfonyl chloride with high regiocontrol. Recent advancements have introduced stable sulfur dioxide surrogates, like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct), which makes the procedure safer and more manageable, especially for large-scale synthesis. nih.govorganic-chemistry.org This modern protocol works for a wide range of anilines and heteroaromatic amines under mild conditions. nih.govorganic-chemistry.org

This method is particularly valuable as it leverages the wide availability of substituted aminoquinolines, providing a reliable route to specifically substituted quinoline sulfonyl chlorides. durham.ac.uk A patent describes the preparation of isoquinoline-5-sulfonyl chloride from 5-aminoisoquinoline (B16527) with a reported yield surpassing 80%, demonstrating the industrial applicability of this approach. google.com

Table 4: Key Components in Sandmeyer-Type Chlorosulfonylation

Component Function Examples Reference
Starting Material Source of diazonium salt 5-Aminoisoquinoline google.com
Diazotizing Agent Converts amine to diazonium salt Sodium Nitrite (NaNO₂) / HCl google.com
SO₂ Source Provides the sulfonyl group Sulfur Dioxide (gas), DABSO google.comnih.govorganic-chemistry.org
Catalyst Facilitates the radical substitution Copper(II) Chloride (CuCl₂) google.comnih.gov
Solvent Reaction Medium Acetic Acid, Aqueous HCl google.comnih.gov

Derivatization Strategies from Haloquinoline and Sulfonyl Halide Precursors

The synthesis of quinoline sulfonyl chlorides, including analogs of this compound, can be achieved through various derivatization strategies that utilize haloquinolines or sulfonyl halide precursors. These methods provide pathways to introduce the sulfonyl chloride moiety onto the quinoline scaffold with regiochemical control.

One established strategy begins with haloquinolines, particularly those where the halogen is in a non-activated position. This multi-step process involves the conversion of the haloquinoline into a sulfur-containing intermediate, which is subsequently transformed into the desired sulfonyl chloride. A common sequence starts with the ipso-substitution of the halogen atom (chloro- or bromo-) with a thiolating agent like sodium methanethiolate (B1210775). This reaction yields a methylthioquinoline, which can then be S-demethylated to the corresponding quinolinethiolate. These thiolates can be oxidized to form diazinyl disulfides. The final and crucial step is the oxidative chlorination of these disulfides, often performed in concentrated hydrochloric acid, to yield the target quinoline sulfonyl chloride. researchgate.net This approach has been successfully applied to prepare various quinoline- and pyridine-sulfonyl chlorides. researchgate.net

Another prominent approach involves the direct functionalization of quinoline N-oxides using sulfonyl chlorides as reagents. This method is advantageous as it often proceeds under mild, transition-metal-free conditions. mdpi.com In one such protocol, quinoline N-oxides react with sulfonyl chlorides in the presence of carbon disulfide (CS₂) and diethylamine (B46881) to produce 2-sulfonylquinolines. mdpi.com This deoxygenative C2-H sulfonylation is highly efficient and demonstrates broad substrate scope and functional group tolerance. mdpi.com While the direct product is a sulfone, this highlights a key strategy where sulfonyl chlorides act as the derivatizing agent for the quinoline core. mdpi.com Similarly, a one-pot synthesis allows quinoline N-oxides to react with sulfonyl chlorides to chemo- and regioselectively yield C3-sulfonate esters and C4-chlorides under metal-free conditions. rsc.org Here, the sulfonyl chloride plays a dual role, acting as both a sulfonylation and chlorination agent. rsc.org

Direct coupling reactions between haloquinolines and sulfonyl chlorides have also been developed, offering a more streamlined approach. For instance, a method for constructing sulfonylated quinolines involves the direct coupling of haloquinolines and sulfonyl chlorides in water, which serves as an organic solvent-free medium. researchgate.netlookchem.com This technique is noted for its operational simplicity, use of readily available starting materials, and excellent regioselectivity. researchgate.net

The table below summarizes selected derivatization strategies.

Starting MaterialReagentsKey TransformationProduct TypeReference
Haloquinoline1. Sodium methanethiolate 2. Oxidizing agent (to disulfide) 3. Oxidative chlorination (e.g., Cl₂/HCl)Halogen → Thiol/Disulfide → Sulfonyl ChlorideQuinoline Sulfonyl Chloride researchgate.net
Quinoline N-oxideSulfonyl Chloride, CS₂, Et₂NHDeoxygenative C2-H Sulfonylation2-Sulfonylquinoline mdpi.com
Quinoline N-oxideSulfonyl ChlorideSulfonylation and ChlorinationC3-Sulfonate Ester and C4-Chloride rsc.org
HaloquinolineSulfonyl Chloride, Iron powderDirect Coupling in WaterSulfonylated Quinoline (Sulfone) lookchem.com

Considerations for Scalable and Sustainable Synthetic Routes

The development of scalable and sustainable synthetic routes for producing quinoline sulfonyl chlorides is of significant interest for both academic research and industrial applications. Key considerations include process safety, atom economy, reduction of hazardous waste, and the use of environmentally benign solvents and reagents.

A significant advancement in sustainable synthesis is the use of water as a reaction solvent. A method for the direct coupling of haloquinolines and sulfonyl chlorides has been successfully developed in water, eliminating the need for organic solvents. researchgate.netlookchem.com This approach is not only environmentally friendly but also simplifies the operational procedure. researchgate.net Similarly, aqueous processes for the preparation of aryl sulfonyl chlorides via oxidative chlorination of intermediates like disulfides have proven to be safer, more robust, and readily scalable. acs.org A major advantage of such aqueous methods is that the sulfonyl chloride products often have low solubility in water, causing them to precipitate directly from the reaction mixture in high purity, which simplifies isolation and purification. acs.org

Transition-metal-free reactions are another cornerstone of green chemistry. Several modern methods for synthesizing sulfonylated quinolines avoid the use of metal catalysts, which can be toxic, expensive, and difficult to remove from the final product. mdpi.comrsc.org The deoxygenative sulfonylation of quinoline N-oxides with sulfonyl chlorides is an example of a reaction that proceeds efficiently without a transition metal, offering a cleaner synthetic pathway. mdpi.com

One-pot syntheses contribute to sustainability by reducing the number of intermediate isolation and purification steps, which in turn saves time, materials, and energy, while also minimizing waste generation. The chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines from N-oxides and sulfonyl chlorides is a notable example of a practical and efficient one-pot procedure. rsc.org

For industrial-scale production, the scalability of a synthetic route is paramount. A patent for the preparation of quinoline-5-sulfonyl chloride from 5-aminoisoquinoline highlights a process designed for industrial application. google.com This method, involving diazotization followed by a sulfuryl chloridization reaction, is noted for its simple process, convenient operation, and use of inexpensive, readily available raw materials. google.com The process boasts a yield exceeding 80% and is associated with light environmental pollution, aligning with the principles of green chemistry. google.com Furthermore, gram-scale synthesis has been demonstrated for the C2-sulfonylation of quinoline N-oxides, indicating its potential for larger-scale production. mdpi.comacs.org

The table below outlines key features of scalable and sustainable synthetic routes.

Synthetic ApproachKey Sustainable Feature(s)ScalabilityReference
Direct coupling of haloquinolines and sulfonyl chlorides- Use of water as a solvent
  • Organic solvent-free
  • Demonstrated for scale-up synthesis researchgate.netlookchem.com
    Deoxygenative sulfonylation of quinoline N-oxides- Transition-metal-free conditions
  • Mild reaction conditions
  • Gram-scale demonstrated mdpi.com
    One-pot reaction of quinoline N-oxides with sulfonyl chlorides- One-pot procedure
  • Metal-free
  • High efficiency and atom economy
  • Practical for efficient synthesis rsc.org
    Diazotization of aminoquinoline and sulfuryl chloridization- Light environmental pollution
  • Inexpensive raw materials
  • Suitable for industrial production (>80% yield) google.com
    Oxidative chlorination of disulfides- Aqueous process
  • Safer and more robust
  • Product precipitates from reaction
  • Readily scaled up acs.org

    Reactivity Profiles and Transformation Pathways of 3 Chloroquinoline 5 Sulfonyl Chloride

    Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

    The sulfur atom in the sulfonyl chloride group is highly susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, which is an excellent leaving group. This classic reactivity pattern is the most common transformation pathway for this class of compounds.

    The reaction of 3-chloroquinoline-5-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of the corresponding sulfonamides. This reaction, often referred to as sulfonylation, typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov The versatility of this reaction allows for the introduction of a diverse range of substituents, depending on the structure of the amine nucleophile used. nih.govmdpi.com This approach has been utilized to prepare series of quinoline-5-sulfonamides for various research applications. mdpi.com For instance, reactions of quinoline-5-sulfonyl chloride derivatives with amines containing acetylene moieties have been successfully carried out in anhydrous acetonitrile (B52724). nih.govmdpi.com

    Table 1: Examples of Sulfonamide Synthesis from Quinoline-5-Sulfonyl Chloride Derivatives

    Amine Nucleophile Base/Solvent Product Reference
    Propargylamine Acetonitrile 3-Chloro-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide mdpi.com
    N-Methylpropargylamine Triethylamine (B128534)/Acetonitrile 3-Chloro-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide nih.gov
    4-(Propargyloxy)aniline Acetonitrile 3-Chloro-N-(4-(prop-2-yn-1-yloxy)phenyl)quinoline-5-sulfonamide mdpi.com

    This table presents representative reactions. The exact substrate is an analogue, 8-methoxyquinoline-5-sulfonyl chloride, but the reaction principle is identical for this compound.

    In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to yield sulfonic esters (sulfonates). wikipedia.org This esterification is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to catalyze the reaction and scavenge the HCl produced. youtube.comyoutube.com The resulting sulfonate group is a very good leaving group, making these esters useful intermediates in further synthetic transformations. chegg.comstudy.com The reaction proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. youtube.com

    Table 2: General Transformation for the Synthesis of Sulfonic Esters

    Nucleophile Reagent Product Type
    R'-OH (Alcohol) This compound / Pyridine Alkyl 3-chloroquinoline-5-sulfonate

    The reaction of sulfonyl chlorides with hydrazine or its derivatives provides a direct route to sulfonyl hydrazides. mdpi.comgoogle.com Specifically, reacting this compound with hydrazine hydrate would be expected to yield 3-chloroquinoline-5-sulfonyl hydrazide. The reaction stoichiometry is crucial; typically, two equivalents of hydrazine are used, with one acting as the nucleophile and the second as a base to neutralize HCl. google.com

    Furthermore, the sulfonyl chloride can be converted into a sulfonyl azide. This transformation is readily achieved by reacting the sulfonyl chloride with an azide salt, most commonly sodium azide, in a suitable solvent like acetone or a mixture of water and an organic solvent. organic-chemistry.orgijsrst.com The resulting 3-chloroquinoline-5-sulfonyl azide is a versatile intermediate, known for its use in diazo-transfer reactions and the synthesis of N-sulfonylated heterocycles. nih.gov

    Electrophilic and Radical Reactions Involving the Sulfonyl Moiety

    While nucleophilic substitution is the primary mode of reactivity, the sulfonyl group can also be involved in more complex transformations, including cycloadditions and radical additions, often through the formation of highly reactive intermediates.

    Sulfonyl chlorides, particularly those with at least one α-hydrogen, can undergo dehydrochlorination in the presence of a non-nucleophilic base (such as triethylamine) to form highly reactive intermediates known as sulfenes (R₂C=SO₂). researchgate.net These sulfenes are potent electrophiles and readily participate in cycloaddition reactions. acs.org

    One of the most characteristic reactions of sulfenes is the [2+2] cycloaddition with electron-rich alkenes (enamines) or imines, a process known as the sulfa-Staudinger cycloaddition, which yields four-membered heterocyclic rings (thietane dioxides and β-sultams, respectively). nih.govresearchgate.netresearchgate.net Although specific examples involving this compound are not extensively documented, its structural analogues are expected to follow this reactivity pattern. The generation of the corresponding sulfene would allow it to be trapped by various dipolarophiles, leading to complex heterocyclic systems. chimia.ch

    The addition of sulfonyl chlorides across carbon-carbon double or triple bonds, known as chlorosulfonylation, is a well-established radical-mediated process. researchgate.net This reaction is typically initiated by heat, light (photoredox catalysis), or a radical initiator, which promotes the homolytic cleavage of the S-Cl bond to generate a sulfonyl radical (RSO₂•). d-nb.infonih.govsemanticscholar.org

    This sulfonyl radical then adds to an unsaturated system, such as an alkene, to form a new carbon-centered radical intermediate. nih.govacs.org This intermediate subsequently abstracts a chlorine atom from another molecule of the starting sulfonyl chloride to yield the final β-chloro sulfone product and propagate the radical chain. d-nb.info This pathway allows for the simultaneous introduction of both a sulfone and a chlorine atom to a molecule. researchgate.net

    Sulfonylation, Sulfenylation, and Arylation Pathways

    The sulfonyl chloride group is a highly reactive electrophilic center, making it a key participant in various synthetic transformations. Sulfonyl chlorides are widely utilized as sources for sulfonyl, sulfenyl, and even aryl groups in reactions with a variety of unsaturated compounds.

    Sulfonylation: The most common reaction of the sulfonyl chloride moiety is sulfonylation, where it reacts with nucleophiles (such as amines, alcohols, or phenols) to form sulfonamides, sulfonate esters, and related derivatives. This process is fundamental in medicinal chemistry for the synthesis of sulfa drugs and other biologically active molecules.

    Sulfenylation: Under specific reductive conditions, the sulfonyl chloride can be transformed to provide a sulfenylating agent, although this is a less direct pathway.

    Arylation: In certain metal-catalyzed reactions, the C-S bond of a sulfonyl chloride can be cleaved, allowing the quinoline (B57606) moiety to act as an arylating agent. This desulfonylative coupling provides a method for C-C bond formation.

    Pathway Reactant Product Type Description
    Sulfonylation Amines (R-NH₂)SulfonamideReaction with primary or secondary amines to form N-substituted sulfonamides.
    Alcohols (R-OH)Sulfonate EsterReaction with alcohols or phenols in the presence of a base.
    Arylation Organometallic ReagentsBiaryl CompoundMetal-catalyzed cross-coupling where the sulfonyl group is replaced.

    Reactions Involving the Chloroquinoline Core

    The chloro group at the 3-position of the quinoline ring offers a distinct site for chemical modification, primarily through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

    Palladium-Catalyzed Coupling Reactions of Halogenated Quinolines (Contextual for the 3-Chloro position)

    The chlorine atom at the C-3 position of the quinoline nucleus serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. acs.orgnih.gov The development of specialized phosphine ligands has been crucial for the success and broad applicability of these N-arylation reactions. acs.org

    Common palladium-catalyzed reactions applicable to the 3-chloroquinoline (B1630576) core include:

    Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    Heck Reaction: Coupling with alkenes to introduce vinyl groups.

    Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, a process that has become a general technology for preparing aromatic amines. acs.org

    Sonogashira Coupling: Coupling with terminal alkynes to form C-C bonds.

    These transformations typically employ a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand like Xantphos or triphenylphosphine (PPh₃) and a base. rsc.orgnih.gov

    Reaction Coupling Partner Catalyst/Ligand (Example) Base (Example) Bond Formed
    Suzuki CouplingArylboronic AcidPd(dppf)Cl₂Na₂CO₃C-C
    Heck ReactionAlkene (e.g., Methyl acrylate)Pd(OAc)₂/PPh₃NaOAcC-C
    Buchwald-HartwigAmine (e.g., Morpholine)Pd₂(dba)₃/XantphosK₂CO₃C-N
    Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃NC-C

    Nucleophilic Aromatic Substitution on the Quinoline Ring

    Nucleophilic aromatic substitution (SNAr) is a key reaction for halogenated N-heterocycles. The mechanism involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the halide leaving group. libretexts.org

    In the quinoline ring system, nucleophilic attack is generally favored at the 2- and 4-positions, which are electronically deficient due to the influence of the ring nitrogen. researchgate.netyoutube.com The 3-position is inherently less reactive towards nucleophilic attack. However, the reactivity of the ring is significantly influenced by the nature and position of substituents. The presence of a strong electron-withdrawing group, such as the sulfonyl chloride at the 5-position, deactivates the ring for electrophilic substitution but activates it for nucleophilic substitution. libretexts.org This activation could potentially render the 3-chloro position susceptible to substitution by strong nucleophiles under appropriate conditions, although it may require more forcing conditions compared to substitutions at the 2- or 4-positions.

    Position on Quinoline Ring Relative Reactivity to SNAr Reason
    2-PositionHighActivated by adjacent ring nitrogen.
    4-PositionHighActivated by ring nitrogen through resonance.
    3-PositionLowNot directly activated by the ring nitrogen.
    5, 6, 7, 8-PositionsVery LowBenzene (B151609) portion of the ring is less electron-deficient.

    3 Chloroquinoline 5 Sulfonyl Chloride As a Key Building Block in Advanced Organic Synthesis

    Synthesis of Functionalized Quinoline (B57606) Derivatives

    The dual reactivity of 3-chloroquinoline-5-sulfonyl chloride enables its use in the synthesis of various functionalized quinoline derivatives. The sulfonyl chloride moiety is highly susceptible to nucleophilic attack, particularly by primary and secondary amines, leading to the formation of stable sulfonamides. This reaction is a cornerstone of its synthetic utility. libretexts.org

    A common synthetic route involves the reaction of the sulfonyl chloride with a diverse range of amines in an aprotic solvent, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. mdpi.comcbijournal.com This straightforward reaction allows for the introduction of numerous substituents onto the quinoline core via the sulfonamide linkage.

    Furthermore, the chloro group at the 3-position of the quinoline ring can be targeted for modification, typically through transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are employed to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups at this position. researchgate.netnih.gov This sequential functionalization—first at the sulfonyl chloride group and then at the chloro group (or vice versa)—provides a powerful strategy for creating highly substituted quinoline scaffolds.

    Table 1: Examples of Functionalization Reactions

    Reactive Site Reagent Type Reaction Type Resulting Functional Group
    5-Sulfonyl chloride Primary/Secondary Amines Nucleophilic Acyl Substitution Sulfonamide
    3-Chloro Arylboronic Acids Suzuki-Miyaura Coupling Aryl group

    Construction of Diverse Sulfonamide Libraries for Combinatorial Chemistry

    The robust and high-yielding nature of the reaction between sulfonyl chlorides and amines makes this compound an ideal building block for combinatorial chemistry and the construction of sulfonamide libraries. nih.govescholarship.org Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, which can then be screened for biological activity. escholarship.org

    In this context, this compound serves as a common scaffold. By reacting it with a large collection of diverse primary and secondary amines in a parallel synthesis format (e.g., in a multi-well plate), a library of distinct quinoline-5-sulfonamide (B3425427) derivatives can be generated efficiently. rsc.org Each compound in the library retains the core 3-chloroquinoline (B1630576) structure but possesses a unique side chain derived from the amine used in the reaction.

    These libraries are invaluable in drug discovery for identifying hit compounds. nih.gov The structural diversity introduced by the various amine building blocks allows for the exploration of a broad chemical space, increasing the probability of finding molecules with desired pharmacological properties. nih.gov The sulfonamide functional group itself is a well-established pharmacophore found in numerous approved drugs, further enhancing the potential of these libraries. cbijournal.comnih.gov

    Design and Preparation of Complex Heterocyclic Systems

    Beyond simple derivatization, this compound is instrumental in the assembly of more complex, multi-ring heterocyclic systems. nih.gov The molecule can act as a linchpin, connecting the quinoline core to other heterocyclic moieties through the sulfonamide bridge.

    One prominent example is the synthesis of hybrid molecules containing both a quinoline and a 1,2,3-triazole ring system. This can be achieved by first reacting the sulfonyl chloride with an amine that also contains a terminal alkyne (e.g., propargylamine). The resulting alkyne-functionalized quinoline sulfonamide can then undergo a copper-catalyzed azide-alkyne cycloaddition (a "click chemistry" reaction) with various organic azides. This sequence yields complex triazole-quinoline hybrids, which have been investigated for their biological activities. nih.gov

    The chloro-substituent at the 3-position also offers a handle for further cyclization reactions. For instance, following a cross-coupling reaction to introduce a suitably functionalized group, an intramolecular reaction can be triggered to form a new fused ring onto the quinoline scaffold, leading to polycyclic aromatic systems. acs.orgresearchgate.net

    Table 2: Heterocyclic Systems Derived from this compound

    Starting Material Key Reactions Resulting Heterocyclic System
    This compound + Alkyne-amine + Organic azide 1. Sulfonamide formation2. Azide-Alkyne Cycloaddition Quinoline-Sulfonamide-Triazole Hybrid

    Role in Multi-Component Reaction Sequences for Molecular Complexity Generation

    Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, are a powerful tool for generating molecular complexity efficiently. nih.govjocpr.com These reactions are highly valued for their atom economy, step economy, and ability to rapidly build intricate molecular architectures. rsc.orgjocpr.com

    While specific, named MCRs directly incorporating this compound are not extensively documented, its reactive handles are well-suited for inclusion in MCR strategies. The amine-reactive sulfonyl chloride group and the cross-coupling-ready chloro group can participate in sequential or one-pot MCR-like processes.

    For example, a hypothetical MCR could be designed where an amine, an aldehyde, and an isocyanide react in the presence of this compound. If the amine first reacts with the sulfonyl chloride, the resulting sulfonamide could then participate as one of the components in a subsequent Ugi or Passerini-type reaction, integrating the quinoline scaffold into a more complex, peptide-like structure in a single, streamlined sequence. The development of such novel MCRs involving versatile building blocks like this compound is a continuing area of interest in organic synthesis for the rapid discovery of new chemical entities. rsc.orgnih.gov

    Mechanistic Investigations and Theoretical Frameworks for 3 Chloroquinoline 5 Sulfonyl Chloride Reactivity

    Elucidation of Reaction Mechanisms for Sulfonyl Chloride Transformations

    The transformations of 3-chloroquinoline-5-sulfonyl chloride are predominantly characterized by nucleophilic substitution at the highly electrophilic sulfur atom. This reactivity allows for the synthesis of a wide array of sulfonamide and sulfonate ester derivatives. The mechanistic understanding of these reactions has evolved, considering both concerted and stepwise pathways.

    The central question in the mechanism of nucleophilic substitution at a sulfonyl sulfur is whether the reaction proceeds through a single, concerted SN2-like transition state or via a stepwise addition-elimination (SAN) mechanism. nih.govquora.com

    Concerted SN2-type Mechanism: In this pathway, the nucleophile attacks the sulfur atom concurrently with the departure of the chloride leaving group. psiberg.comdifferencebetween.com This process involves a single transition state without the formation of a stable intermediate. nih.gov For many arenesulfonyl chlorides, a bimolecular nucleophilic substitution, believed to be concerted, is considered the dominant pathway in solvolysis reactions. nih.govmdpi.com

    Stepwise Addition-Elimination (A-E) Mechanism: This alternative pathway involves the initial attack of the nucleophile on the sulfur atom to form a transient, pentacoordinate sulfurane intermediate, often with a trigonal bipyramidal geometry. nih.gov This intermediate then eliminates the chloride ion in a subsequent step to yield the final product. While there has been considerable discussion, convincing evidence for a stable intermediate in the solvolysis of most sulfonyl chlorides is scarce. nih.gov However, the possibility of dual reaction channels, particularly for electron-rich benzenesulfonyl chlorides, has been proposed, which could involve an SAN or a base-catalyzed SN2 reaction. nih.gov

    Experimental and theoretical studies on analogous arenesulfonyl chlorides suggest that the precise mechanism can be substrate- and condition-dependent. For instance, studies on the chloride-chloride exchange reaction in various arenesulfonyl chlorides, investigated both experimentally and through Density Functional Theory (DFT), revealed that the reaction proceeds via a single SN2 transition state. nih.govmdpi.com In contrast, the analogous fluoride (B91410) exchange reaction is believed to occur through an addition-elimination mechanism. nih.gov

    Computational Modeling and Quantum Chemical Studies of Reactivity

    Theoretical and computational chemistry provides invaluable tools for dissecting the reactivity of molecules like this compound. These methods allow for the detailed examination of reaction pathways and the intrinsic electronic properties that dictate chemical behavior.

    Computational modeling, particularly using Density Functional Theory (DFT), is a powerful method for investigating the potential energy surfaces of reactions involving sulfonyl chlorides. nih.govmdpi.com By calculating the energies of reactants, transition states, intermediates, and products, chemists can predict the most likely reaction pathway.

    For the nucleophilic substitution on this compound, DFT calculations can be employed to:

    Compare Mechanistic Pathways: The energy barriers for both the concerted SN2 and stepwise A-E mechanisms can be calculated. A comparison of these activation energies helps to determine which pathway is kinetically favored under specific conditions.

    Characterize Stationary Points: The geometries of transition states and potential intermediates, such as the trigonal bipyramidal sulfurane, can be optimized and characterized. nih.gov Frequency calculations are used to confirm their nature (transition states possess one imaginary frequency, while intermediates have none).

    Model Solvent Effects: The inclusion of solvent models in calculations is critical, as the solvent can significantly influence reaction rates and mechanisms by stabilizing charged species like transition states or intermediates. researchgate.net

    Quantum chemical methods are used to analyze the electronic structure of this compound, providing a fundamental understanding of its reactivity.

    Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex wavefunction of a molecule into a localized Lewis structure picture of bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding bonding interactions and charge distribution. For sulfonyl chlorides, NBO analysis reveals that the bonding is highly polarized, with significant charge transfer from the lone pairs of the oxygen and chlorine atoms to the antibonding orbitals of the sulfur atom (hyperconjugation). researchgate.net This confirms the highly electrophilic character of the sulfur center, making it susceptible to nucleophilic attack. The analysis examines donor-acceptor interactions, estimating their energetic importance through second-order perturbation theory. uni-muenchen.de

    Analysis of Molecular Orbitals: The distribution and energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key indicators of reactivity. For an electrophile like this compound, the LUMO is typically localized on the sulfonyl group, specifically on the σ*(S-Cl) antibonding orbital. Nucleophilic attack is directed towards this region. DFT calculations can map these orbitals and their energy levels, providing insight into the molecule's susceptibility to reduction and sites of nucleophilic attack. bac-lac.gc.ca

    Hirshfeld Surface Analysis: This technique provides a visual and quantitative picture of intermolecular interactions in the solid state. nih.gov By mapping properties onto this surface, one can analyze close contacts and noncovalent interactions, such as those involving the sulfonyl oxygens and chlorine atoms, which can influence crystal packing and reactivity in the solid phase. nih.gov

    Influence of Reaction Conditions and Catalysis on Selectivity and Yield

    While the inherent electronic structure of this compound dictates its potential reactivity, the actual outcome of a chemical transformation is profoundly influenced by the reaction conditions and the presence of catalysts. Careful control of these parameters is essential for achieving high selectivity and yield.

    The reaction of sulfonyl chlorides with nucleophiles, such as amines, is often in competition with hydrolysis by any water present. The conditions must therefore be optimized to favor the desired reaction.

    Temperature: Temperature plays a critical role in reaction kinetics and selectivity. Increasing the temperature can overcome activation energy barriers, but it can also lead to undesired side reactions or decomposition. In some cases, temperature can be used to control chemoselectivity; for example, in reactions with molecules containing multiple reactive sites, a higher temperature might be needed to enable coupling with the less reactive sulfonyl chloride group. nih.gov

    Solvent: The choice of solvent is crucial. Aprotic solvents like dichloromethane (B109758) (CH2Cl2) or acetonitrile (B52724) are commonly used to prevent the hydrolysis of the sulfonyl chloride. nih.govnih.gov The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing transition states and intermediates.

    pH and Stoichiometry: In reactions with basic nucleophiles like amines, the pH and stoichiometry are important. Using an excess of the amine or adding a non-nucleophilic base (e.g., triethylamine) is common practice to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. nih.gov Studies on benzenesulfonyl chloride have shown that in aqueous media, high pH can paradoxically lead to high yields of sulfonamides with certain amines due to complex third-order kinetic terms. cdnsciencepub.com

    Modern synthetic chemistry increasingly relies on catalysis to enhance reaction efficiency and selectivity under mild conditions.

    Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in sulfonyl chloride chemistry. Heterogeneous catalysts, such as potassium poly(heptazine imide), can mediate the synthesis of arenesulfonyl chlorides under mild conditions (room temperature, visible light), showing high tolerance to various functional groups. acs.org

    Copper-Catalyzed Reactions: The classic Meerwein reaction, a Sandmeyer-type process for synthesizing aryl sulfonyl chlorides from diazonium salts, traditionally uses copper salts (e.g., CuCl or CuCl2) as a catalyst for the single electron transfer (SET) process. acs.orgacs.org

    The following table summarizes the impact of various conditions on reactions involving arenesulfonyl chlorides, based on findings from related systems.

    ParameterConditionEffect on Reaction OutcomeReference Example
    TemperatureIncreased from 20 °C to 40 °CEnables coupling with the less reactive sulfonyl chloride group, increasing yield and selectivity without a catalyst.Chemoselective synthesis of m-sulfamoylbenzamide analogues. nih.gov
    TemperatureReaction at -20 °C vs. 0 °CLower temperature (-20 °C) significantly increased the formation of the sulfonamide byproduct over the desired sulfinamide.Reduction of tosyl chloride in the presence of benzylamine. nih.gov
    SolventDCM vs. Acetonitrile, THF, EtOAcReaction in DCM gave a 66% yield of the desired sulfinamide, while other solvents resulted in poor yields.Reductive amination of tosyl chloride. nih.gov
    CatalystVisible light / K-PHI photocatalystEnables the synthesis of sulfonyl chlorides from diazonium salts under mild, room temperature conditions with high functional group tolerance.Photocatalytic chlorosulfonylation. acs.org
    ReagentsExcess amine and base (TEA)Neutralizes HCl byproduct, driving the reaction to completion and preventing side reactions.General sulfonamide synthesis from sulfonyl chlorides. nih.gov

    Advanced Analytical Methodologies in Research on 3 Chloroquinoline 5 Sulfonyl Chloride and Its Derivatives

    Spectroscopic Techniques for Comprehensive Structural Elucidation

    Spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the atomic composition, bonding, and functional groups within a molecule.

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of quinoline (B57606) derivatives. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and substitution patterns of the quinoline ring system.

    In the ¹H NMR spectrum of a 3-chloroquinoline (B1630576) derivative, the protons on the quinoline core resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are highly informative. For instance, the presence of the electron-withdrawing sulfonyl chloride group at the C-5 position and the chlorine atom at the C-3 position significantly influences the electronic environment of the neighboring protons, causing them to be deshielded (shift to a higher ppm value). acdlabs.com The analysis of coupling constants (J-values) helps to establish the connectivity and spatial relationship between adjacent protons, confirming the substitution pattern.

    ¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The carbon atoms of the quinoline ring typically appear in the δ 110-160 ppm range. Carbons directly attached to electronegative atoms like chlorine or the sulfonyl group are observed at distinct chemical shifts. For example, in various sulfonylquinoline derivatives, the carbon atoms of the quinoline ring have been meticulously assigned to confirm their structure. mdpi.comresearchgate.net Purity of synthesized batches, including precursors, is often judged by ¹H NMR. rsc.org

    Table 1: Representative NMR Data for Related Quinoline Sulfonyl Derivatives

    This table is illustrative and compiles typical data from related structures to show expected patterns.

    Nucleus Position on Quinoline Ring Typical Chemical Shift (δ, ppm) Notes
    ¹H H-2, H-4 8.0 - 9.0 Protons adjacent to the ring nitrogen and influenced by substituents.
    ¹H H-6, H-7, H-8 7.5 - 8.5 Aromatic protons on the benzene (B151609) portion of the quinoline ring.
    ¹³C C-3 (attached to Cl) ~130-140 Shift influenced by the attached chlorine atom.
    ¹³C C-5 (attached to SO₂Cl) ~135-145 Shift influenced by the attached sulfonyl chloride group.
    ¹³C Other Aromatic C 120 - 150 A complex series of signals defining the quinoline core.

    Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-Chloroquinoline-5-sulfonyl chloride and its derivatives. The sulfonyl chloride group (–SO₂Cl) is particularly well-suited for IR analysis, as it gives rise to strong and characteristic absorption bands. acdlabs.com

    The most prominent of these are the asymmetric and symmetric stretching vibrations of the S=O bonds. These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com The presence of these two intense bands is a strong indicator of the sulfonyl group. Additionally, the spectrum will show characteristic absorptions for the C-Cl stretch (typically 550–850 cm⁻¹) and the aromatic C=C and C-H stretching and bending vibrations of the quinoline ring system.

    Table 2: Characteristic IR Absorption Frequencies

    Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
    Sulfonyl Chloride (SO₂Cl) Asymmetric S=O Stretch 1370 - 1410
    Sulfonyl Chloride (SO₂Cl) Symmetric S=O Stretch 1166 - 1204
    Carbon-Chlorine (C-Cl) Stretch 550 - 850
    Aromatic Ring C=C Stretch 1400 - 1600

    High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. researchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to the third or fourth decimal place. researchgate.net This level of precision allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity.

    For this compound and its derivatives, HRMS is used to validate the molecular ion, confirming that the synthesized product has the correct molecular weight and formula. nih.gov A notable research finding in the analysis of related quinoline sulfonyl chlorides using Electrospray Ionization (ESI), a common HRMS technique, is the potential for in-source hydrolysis. The highly reactive sulfonyl chloride group can react with residual moisture during the ionization process, leading to the observation of a signal corresponding to the molecular mass of the respective sulfonic acid. nih.gov This highlights the compound's sensitivity and provides valuable insight into its chemical properties.

    Chromatographic Techniques for Separation and Purity Analysis

    Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing the final purity of the product.

    High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of non-volatile or thermally unstable compounds like this compound. The method is primarily used to determine the purity of a sample by separating it into its individual components. A reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. nih.govpatsnap.com Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly chromophoric.

    For enhanced sensitivity or selectivity, especially when analyzing derivatives in complex matrices, derivatization strategies can be employed. The reactive sulfonyl chloride can be reacted with a suitable nucleophile (an amine or alcohol) that contains a fluorescent or electroactive tag. This pre-column derivatization creates a new molecule with superior detection characteristics. For instance, related sulfonyl chlorides have been used as derivatization agents to improve the determination of other analytes by HPLC coupled to tandem mass spectrometry (HPLC-MS/MS). sigmaaldrich.com

    Gas Chromatography (GC) is a powerful separation technique best suited for compounds that are volatile and thermally stable. While this compound itself has low volatility, GC analysis can be applied to certain, less complex, or more volatile derivatives. researchgate.net For example, if the sulfonyl chloride group is reacted to form a smaller, more stable, and more volatile functional group, the resulting derivative could be amenable to GC analysis.

    When applicable, GC is almost always coupled with Mass Spectrometry (GC-MS). mdpi.com This combination allows for the separation of components in a mixture by the gas chromatograph, followed by the identification of each separated component by the mass spectrometer. This provides a powerful tool for identifying trace impurities or confirming the identity of volatile reaction products in research involving derivatives of the title compound. mdpi.com

    X-ray Crystallography for Solid-State Structure Determination

    X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This methodology provides precise information on bond lengths, bond angles, and conformational arrangements, which is crucial for understanding the structure-property relationships of novel compounds. In the field of quinoline chemistry, X-ray crystallography has been instrumental in elucidating the solid-state structures of various derivatives. However, a comprehensive search of available scientific literature reveals a notable absence of published single-crystal X-ray diffraction data for this compound itself.

    While crystallographic data for the parent compound is not available, research has been conducted on the solid-state structures of related chloroquinoline and quinoline sulfonamide derivatives, offering insights into the potential structural characteristics of this class of molecules. For instance, studies on various substituted quinoline derivatives have successfully determined their crystal lattices, molecular geometries, and intermolecular interactions.

    In a relevant study, the crystal structure of a chloroquinoline derivative, (E)-1-(4-((E)-7-chloro-1-methylquinolin-4(1H)-ylideneamino)phenyl)-3-(dimethylamino)prop-2-en-1-one, was determined by X-ray crystallographic analysis. nih.gov This analysis confirmed the compound's structural arrangement and provided detailed data on its molecular conformation. nih.gov

    Although not direct derivatives of this compound, the crystallographic analysis of other quinoline sulfonamides provides valuable comparative data. For example, research on quinoline-5-sulfonamides has been pursued to develop new derivatives, though their crystal structures have not been reported. nih.gov Similarly, studies on other quinolone derivatives, such as 5-nitroquinolin-8-yl-3-bromobenzoate and 5-nitroquinolin-8-yl-3-chlorobenzoate, have utilized X-ray diffraction to elucidate their structures. eurjchem.com

    The lack of specific crystallographic data for this compound and its immediate derivatives highlights an area for future research. The determination of its crystal structure would provide a definitive reference for its solid-state conformation and would be invaluable for computational modeling and structure-activity relationship studies of its derivatives.

    Future Research Trajectories and Emerging Academic Opportunities

    Development of Novel, Eco-Friendly Synthetic Methodologies

    The synthesis of quinoline (B57606) derivatives has traditionally relied on methods that often involve harsh conditions and hazardous reagents. nih.gov Current research is pivoting towards green chemistry to mitigate environmental impact and improve efficiency. acs.org Future work on 3-Chloroquinoline-5-sulfonyl chloride will likely focus on adopting these sustainable practices.

    Key areas for development include:

    Solvent-Free and Water-Based Reactions: Moving away from conventional organic solvents, researchers are exploring reactions in water or under solvent-free conditions. For instance, methods for coupling haloquinolines with sulfonylating agents in water have been successfully developed, offering an attractive, eco-friendly route. researchgate.net Ball-milling techniques, which conduct reactions in the solid state without solvents, have also proven effective for synthesizing sulfonyl quinolines under metal-free conditions in significantly reduced reaction times. rsc.org

    Alternative Energy Sources: Microwave and ultrasound-assisted synthesis are gaining traction as energy-efficient alternatives to conventional heating. nih.gov These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. researchgate.netmdpi.com Ultrasound has been successfully used for the rapid, one-pot synthesis of 2-substituted quinolines in water, a method that could be adapted for precursors of this compound. nih.gov

    Advanced Catalysis: The use of nanocatalysts and other recyclable catalytic systems is a promising avenue. acs.org These catalysts offer high efficiency and can be recovered and reused, aligning with the principles of sustainable chemistry. acs.org Metal-free protocols are also highly desirable to avoid contamination of the final products with residual metals. researchgate.net

    MethodologyKey AdvantagesPotential Application for this compound
    Ultrasound-Assisted SynthesisRapid reaction rates, improved yields, energy efficiency. nih.govAccelerating the core quinoline ring formation or the chlorosulfonation step.
    Microwave-Assisted SynthesisReduced reaction times, lower energy input, high yields. nih.govnih.govEfficient synthesis of precursors and derivatization reactions.
    Ball-Milling (Mechanochemistry)Solvent-free, metal-free, short reaction times (10-20 min). rsc.orgSolid-state synthesis of the sulfonyl quinoline core.
    Aqueous Phase SynthesisEnvironmentally benign, simplified workup. researchgate.netCoupling reactions to form the quinoline-sulfur bond.

    Exploration of Unprecedented Reaction Classes and Coupling Partners

    The reactivity of the quinoline N-oxide variant of the scaffold opens up novel pathways for functionalization. The direct deoxygenative C2-H sulfonylation of quinoline N-oxides using sulfonyl chlorides is an emerging reaction class. mdpi.com This transition-metal-free method uses the sulfonyl chloride as both the sulfonylating agent and an activator for the N-oxide, representing a highly efficient and practical approach. mdpi.com

    Furthermore, transition-metal-catalyzed C-H activation is a powerful tool for regioselective functionalization. nih.gov Copper-catalyzed reactions have been developed for the direct C2-sulfonylation of quinoline N-oxides and the C5-sulfonylation of 8-aminoquinolines using aryl sulfonyl chlorides as the sulfonylation reagents. acs.orgacs.orgresearchgate.net These methods provide direct access to sulfonylated quinolines that would be difficult to obtain through traditional means. Future research could explore applying these C-H activation strategies to the this compound backbone to install new functional groups at specific positions, thereby rapidly generating molecular diversity. The exploration of novel coupling partners beyond simple amines or alcohols with the sulfonyl chloride group, potentially enabled by new catalytic systems, could lead to previously inaccessible molecular architectures.

    Integration with Flow Chemistry and Automated Synthesis Platforms

    Flow chemistry is transforming chemical manufacturing by enabling safer, more scalable, and highly controlled synthetic processes. mdpi.com The synthesis of both sulfonyl chlorides and quinoline derivatives has been successfully adapted to continuous flow systems. researchgate.netmdpi.comrsc.org Given that many reactions for producing these compounds are highly exothermic and may use hazardous reagents, flow reactors offer significant safety advantages by minimizing the volume of reactive material at any given time and providing superior heat transfer. rsc.orgresearchgate.net

    An automated continuous system for producing aryl sulfonyl chlorides has been described, employing continuous stirred-tank reactors (CSTRs) and automated process controls to improve consistency and yield. mdpi.com Similarly, continuous photochemical processes have been developed for quinoline synthesis, demonstrating high throughput and scalability. researchgate.netacs.org The integration of these technologies for the multi-step synthesis of this compound and its derivatives represents a significant opportunity. An automated platform could streamline reaction optimization, accelerate the discovery of new derivatives, and provide a robust manufacturing route for compounds of interest. scripps.edu

    ParameterAdvantage in Flow ChemistryRelevance to this compound Synthesis
    SafetySmall reactor volumes and superior heat exchange mitigate risks of thermal runaway. rsc.orgCrucial for controlling exothermic chlorosulfonation and other energetic steps.
    ScalabilityProduction is scaled by running the system for longer, not by using larger reactors. acs.orgEnables seamless transition from laboratory-scale discovery to pilot-scale production.
    ControlPrecise control over residence time, temperature, and stoichiometry. researchgate.netAllows for fine-tuning reaction conditions to maximize yield and minimize impurities.
    AutomationIntegration with automated controls for process monitoring and optimization. mdpi.comscripps.eduFacilitates high-throughput screening of reaction conditions and derivative synthesis.

    Computational Design and Predictive Synthesis of Novel Derivatives

    In silico techniques are becoming indispensable tools in modern chemical research, enabling the rational design of molecules with desired properties before their synthesis. nih.gov For quinoline derivatives, computational methods such as 3D Quantitative Structure-Activity Relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are widely used to predict biological activity and guide the design of new therapeutic agents. nih.govmdpi.commdpi.com

    These computational approaches can be applied to the this compound scaffold to:

    Design Targeted Inhibitors: By docking derivatives into the active sites of biological targets (e.g., protein kinases, DNA gyrase), researchers can predict binding affinities and interaction modes. nih.govnih.gov This allows for the rational design of substitutions on the quinoline ring or modifications of the sulfonamide group to enhance potency and selectivity.

    Predict Pharmacokinetic Properties: In silico tools can forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize the synthesis of compounds with favorable drug-like characteristics. nih.gov

    Guide Synthetic Efforts: 3D-QSAR models can identify which structural regions are critical for activity, focusing synthetic efforts on the most promising modifications. nih.gov This predictive power saves time and resources in the lab.

    The application of these computational models to derivatives of this compound, particularly sulfonamides, holds significant promise for accelerating the discovery of novel drug candidates. nih.govresearchgate.net

    Interdisciplinary Studies at the Interface of Organic Chemistry and Material Science

    The unique electronic and photophysical properties of the quinoline ring make it a valuable component in functional organic materials. researchgate.net Quinoline derivatives are utilized in organic light-emitting diodes (OLEDs), chemosensors, and as p-type semiconductors. researchgate.netresearchgate.netdergipark.org.tr The sulfonate group, often derived from a sulfonyl chloride, can enhance water solubility and modulate the electronic properties of these materials. researchgate.net

    Future research can leverage this compound as a building block for novel functional materials. Potential applications include:

    OLEDs: The quinoline core can be incorporated into metal complexes or organic molecules that serve as emissive or electron-transporting layers in OLED devices. ijcce.ac.irnih.govresearchgate.net

    Chemosensors: The quinoline moiety is known for its chelating ability and fluorescent properties, making it an excellent platform for designing sensors that can detect specific ions or molecules through changes in their optical output. nih.gov

    Organic Semiconductors: The electron-accepting nature of the quinoline structure suggests its derivatives could function as p-type semiconductors in organic electronic devices. researchgate.net

    By reacting the sulfonyl chloride group with functional amines or phenols that possess complementary electronic or photophysical properties, a new generation of advanced materials derived from this compound can be developed, opening up exciting opportunities at the chemistry-materials science interface. nih.gov

    Q & A

    Q. What are the optimal synthetic routes for preparing 3-chloroquinoline-5-sulfonyl chloride, and how do reaction conditions influence yield?

    Methodological Answer: The compound can be synthesized via sulfonation and subsequent chlorination of quinoline derivatives. A common approach involves reacting quinoline with chlorosulfonic acid under controlled temperatures (0–5°C), followed by treatment with phosphorus pentachloride (PCl₅) to introduce the sulfonyl chloride group . Key variables include:

    • Temperature control : Excess heat during sulfonation can lead to decomposition.
    • Stoichiometry : Excess PCl₅ ensures complete conversion of sulfonic acid intermediates.
    • Purification : Crystallization from non-polar solvents (e.g., hexane) improves purity.

    Q. How can researchers reliably characterize this compound using spectroscopic methods?

    Methodological Answer:

    • NMR :
      • ¹H NMR : Look for aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) and absence of NH/OH signals.
      • ¹³C NMR : Sulfonyl chloride groups appear at ~120–130 ppm.
    • FT-IR : Strong S=O stretches at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm sulfonyl chloride functionality .
    • Mass Spectrometry : Molecular ion peaks at m/z 245.5 [M+H]⁺ (calculated for C₉H₅Cl₂NO₂S).

    Q. Common Pitfalls :

    • Hydrolysis during sample preparation may generate sulfonic acid byproducts. Use anhydrous solvents and inert atmospheres.

    Advanced Research Questions

    Q. How can contradictory data in sulfonation reaction yields be resolved when scaling up synthesis?

    Methodological Answer: Discrepancies often arise from:

    • Heat dissipation : Poor mixing in large batches increases local temperatures, promoting side reactions. Use jacketed reactors for better thermal control.
    • Reagent purity : Trace water in chlorosulfonic acid reduces yield. Pre-dry reagents with molecular sieves .
    • Analytical validation : Compare HPLC and titration methods to verify sulfonyl chloride content .

    Case Study :
    A 10x scale-up led to a 15% yield drop. Redesigning the reactor’s cooling system and using PCl₅ in stoichiometric excess restored yields to lab-scale levels.

    Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

    Methodological Answer: The sulfonyl chloride group acts as an electrophile due to the electron-withdrawing effect of sulfur. Key factors:

    • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .
    • Leaving group ability : Chloride is a superior leaving group compared to sulfonate esters.
    • Steric hindrance : Substituents at the quinoline 3-position may slow reactivity. Computational studies (DFT) predict activation energies for different nucleophiles .

    Example Reaction Pathway :
    Quinoline-SO₂Cl + RNH₂ → Quinoline-SO₂NHR + HCl

    Q. How should researchers address the compound’s hygroscopicity in long-term storage for reproducible experiments?

    Methodological Answer:

    • Storage : Use airtight containers with desiccants (e.g., silica gel) under argon. Avoid refrigeration, as condensation introduces moisture .
    • Stability testing : Monitor via periodic FT-IR to detect hydrolysis (appearance of S-O-H stretches at 3400 cm⁻¹).
    • Reconstitution : If hydrolyzed, treat with thionyl chloride (SOCl₂) to regenerate the sulfonyl chloride group .

    Q. What statistical approaches are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

    Methodological Answer:

    • Multivariate regression : Correlate electronic (Hammett σ) and steric (Taft parameters) descriptors with biological activity.
    • Principal Component Analysis (PCA) : Reduces dimensionality in datasets with multiple substituents .
    • Validation : Use leave-one-out cross-validation to avoid overfitting.

    Q. Example SAR Table :

    DerivativeLogPIC₅₀ (μM)σ (Hammett)
    -NO₂2.10.8+0.78
    -OCH₃1.512.3-0.27

    Guidelines for Experimental Design

    • Ethical compliance : Document handling protocols for toxic intermediates (e.g., PCl₅) per OSHA standards .
    • Data reproducibility : Include error bars in yield calculations and report triplicate measurements .
    • Conflict resolution : Use peer review or collaborative validation to address contradictory spectral data .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.